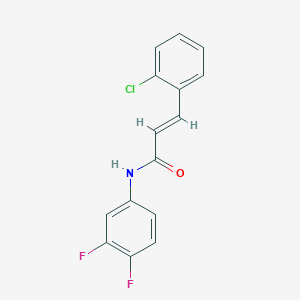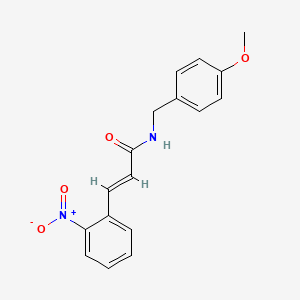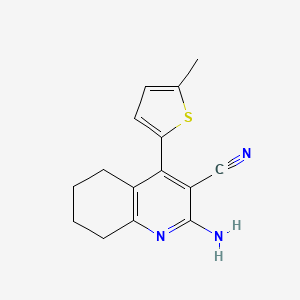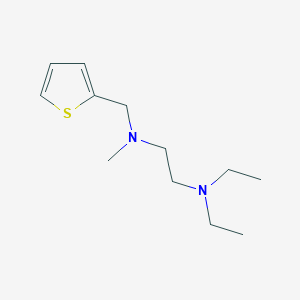
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide (CPDA) is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPDA is a member of the acrylamide family and is structurally similar to other acrylamide derivatives such as acrylamide, N-methylacrylamide, and N-isopropylacrylamide.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound has been shown to have antiviral activity against HIV and hepatitis C. This compound has been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has low toxicity and is well-tolerated in animal studies. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, this compound also has limitations for lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. This compound may also have off-target effects that need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide. This compound can be further studied for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis C. This compound can also be further studied for its potential use as a diagnostic tool for cancer and other diseases. The mechanism of action of this compound can be further studied to better understand its effects on various enzymes and signaling pathways. This compound can also be further optimized to increase its potency and selectivity for specific targets.
Synthesemethoden
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzaldehyde with 3,4-difluoroaniline to form 2-chloro-N-(3,4-difluorophenyl)benzamide. The resulting compound is then reacted with acryloyl chloride to form this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis C. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-12-4-2-1-3-10(12)5-8-15(20)19-11-6-7-13(17)14(18)9-11/h1-9H,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDSZZZAMABRS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)



![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)

![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)